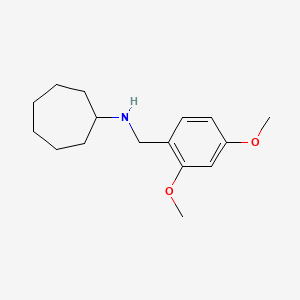![molecular formula C20H19NO2 B5729807 N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)
N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPA is a derivative of acetaminophen and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide is not fully understood. However, studies have suggested that N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide may also modulate the activity of transient receptor potential (TRP) channels, which are involved in pain sensation.
Biochemical and Physiological Effects
N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide has been found to have minimal toxicity in animal models. However, N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide has been found to induce liver injury at high doses. N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide has also been found to have a short half-life and low bioavailability, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide has several advantages for lab experiments, including its ease of synthesis and characterization using various spectroscopic techniques. N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide also has well-defined chemical and physical properties, which make it suitable for studying its mechanism of action. However, N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide has limitations, including its low bioavailability and potential toxicity at high doses.
Direcciones Futuras
For N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide research include improving its bioavailability, studying its potential as a therapeutic agent, and understanding its mechanism of action and potential toxicity.
Métodos De Síntesis
N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide has been synthesized through various methods, including the reaction of 1-naphthylamine with 3-(methoxymethyl)benzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of 1-naphthylamine with 3-formylphenyl methyl ether in the presence of potassium carbonate and methanol. The synthesized N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide has been studied for its potential therapeutic applications, including its anti-inflammatory and analgesic properties. N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide has also been found to reduce pain in animal models of inflammatory and neuropathic pain.
Propiedades
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-23-14-15-6-4-10-18(12-15)21-20(22)13-17-9-5-8-16-7-2-3-11-19(16)17/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBQAJWFNXZXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5729729.png)
![6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5729731.png)
![1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5729737.png)


![4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)

![5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5729773.png)
![N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729780.png)
![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)


